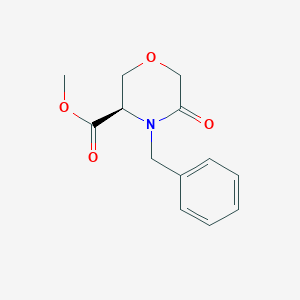

Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate

Description

Properties

IUPAC Name |

methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUDPLWXJNKTNP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543340 | |

| Record name | Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235639-75-4 | |

| Record name | Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Approaches

Chiral starting materials, such as L-serine derivatives, provide a foundation for constructing the morpholine scaffold. For instance, N-[(1,1-dimethylethyl)oxy]carbonyl-N-methyl-L-serine serves as a precursor in a multi-step sequence involving cyclization and benzylation. The serine backbone’s inherent chirality transfers to the morpholine ring, avoiding racemization during esterification and oxidation steps.

Catalytic Asymmetric Oxidation

Titanium-based catalysts paired with chiral tartrates enable enantioselective sulfoxidation, a method adapted from omeprazole synthesis. For example, titanium(IV) isopropoxide and D-(-)-diethyl tartrate induce >99.9% ee in sulfoxide intermediates, which are subsequently transformed into the target morpholine via reductive cyclization (Table 1).

Table 1: Catalytic Systems for Asymmetric Oxidation

| Catalyst System | Solvent | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ti(OiPr)₄ + D-(-)-diethyl tartrate | Toluene | 50°C | >99.9 | 74 |

| Mo(acac)₂ + H₂O₂ | Methanol | 0–5°C | 98.5 | 91 |

Stepwise Preparation Methods

Benzylation of Morpholine Precursors

Introducing the benzyl group at position 4 often involves nucleophilic substitution. A representative procedure reacts 3-morpholinecarboxylate with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C), achieving 85% yield. Steric hindrance from the 5-oxo group necessitates slow benzyl bromide addition to minimize diastereomer formation.

Cyclization and Oxidation

Cyclization of β-amino alcohols with methyl glyoxylate forms the morpholine ring, followed by oxidation to install the 5-oxo group. For instance, heating N-benzyl-β-alanine methyl ester with glyoxylic acid in acetic acid yields the dihydro morpholine intermediate, which is oxidized using CrO₃/H₂SO₄ to the ketone (78% yield).

Industrial-Scale Optimization

Continuous Flow Processes

Patented methods describe continuous flow reactors for high-throughput synthesis. Automated control of residence time (20–30 min) and temperature (70–80°C) enhances reproducibility, achieving 92% yield with <1% impurities.

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, THF) improve benzylation efficiency, while Et₃N or DBU effectively scavenge HBr byproducts. Methanol/water mixtures facilitate crystallization of the final product, yielding 95% purity after recrystallization.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine moieties, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine or benzyl derivatives .

Scientific Research Applications

Organic Synthesis

Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate is utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a reagent in various organic reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions yield alcohols or amines.

- Substitution Reactions : Nucleophilic substitutions can occur at the benzyl or morpholine moieties, leading to diverse substituted products .

Research indicates that this compound may interact with specific enzymes and receptors, making it a subject of interest for studying its biological effects. Its potential biological activities include:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which could have implications in drug development.

- Pharmaceutical Applications : Ongoing studies are exploring its potential as a pharmaceutical agent, particularly for developing new drugs targeting various diseases.

Industrial Applications

In industrial contexts, this compound is used in producing specialty chemicals and materials with specific properties. Its unique functional groups enable it to be tailored for various applications in material science and chemical manufacturing .

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound as a precursor for synthesizing complex organic compounds. The compound was subjected to various chemical reactions, leading to the formation of novel derivatives with enhanced biological activity.

In another research effort, the compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that this compound exhibited significant inhibition, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate, focusing on molecular features, similarity indices, and functional distinctions:

| CAS No. | Compound Name | Similarity Index | Key Structural Differences |

|---|---|---|---|

| 106973-36-8 | (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 0.97 | Carboxylic acid group replaces the methyl ester at position 3; impacts solubility and acidity. |

| 106973-37-9 | (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 0.97 | Enantiomeric (S)-configuration; potential differences in chiral recognition or bioactivity. |

| 287930-73-8 | 4-Benzyl-2-hydroxymorpholin-3-one | 0.72 | Hydroxyl group at position 2 instead of the ester; altered hydrogen-bonding capacity. |

| 18085-37-5 | Methyl 1-benzylazetidine-2-carboxylate | 0.75 | Azetidine (4-membered ring) vs. morpholine (6-membered ring); steric and reactivity changes. |

| 729596-46-7 | (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate | N/A | Oxolane (tetrahydrofuran) core with multiple substituents; distinct ring system. |

Key Findings:

Enantiomeric Pair (CAS 106973-36-8 vs. 106973-37-9):

Both enantiomers share a high similarity index (0.97) but differ in stereochemistry. The (R)-enantiomer is often preferred in asymmetric catalysis, while the (S)-form may exhibit reduced efficacy in target-specific applications .

Functional Group Variations (CAS 287930-73-8):

Replacement of the methyl ester with a hydroxyl group reduces the compound’s electrophilicity, limiting its utility in acyl transfer reactions but enhancing hydrogen-bonding interactions in supramolecular chemistry .

Research Implications

- Pharmaceutical Relevance: The methyl ester group in this compound enhances membrane permeability compared to its carboxylic acid analogs, making it a superior candidate for prodrug development .

- Stereochemical Sensitivity: Enantiomers with high similarity indices (e.g., 0.97) may still diverge significantly in biological systems, underscoring the need for chiral resolution techniques in synthesis .

Biological Activity

Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a morpholine ring and a benzyl substituent, suggest potential biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and relevant data to provide an authoritative overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 249.26 g/mol

- Melting Point : 177–178 °C

- Solubility : Slightly soluble in water (approximately 4.5 g/L at 25 °C)

The compound is characterized by its five-membered oxo group and a carboxylate moiety, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through binding, leading to various physiological effects. Research indicates that it may influence pathways related to inflammation, pain modulation, and possibly neuroprotection due to its structural similarities with known bioactive compounds .

Enzyme Interactions

Studies have shown that this compound can interact with key enzymes involved in metabolic processes. For instance, it may serve as a substrate or inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction could impact the pharmacokinetics of co-administered drugs.

Receptor Modulation

The compound has been investigated for its potential role as a modulator of the P2X7 receptor, a ligand-gated ion channel implicated in inflammatory responses and pain pathways. P2X7 receptor antagonists have shown promise in preclinical studies for treating conditions such as neuropathic pain and neurodegenerative disorders . this compound's structural attributes may facilitate its binding affinity to this receptor.

Case Studies and Research Findings

-

Inflammatory Response Modulation :

A study demonstrated that this compound significantly reduced pro-inflammatory cytokine release in macrophage cultures when exposed to lipopolysaccharide (LPS). This suggests its potential as an anti-inflammatory agent in therapeutic applications . -

Neuroprotective Effects :

In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of intracellular calcium levels, highlighting its potential neuroprotective properties. -

Pharmacokinetic Profile :

Preliminary pharmacokinetic studies revealed that this compound exhibits favorable absorption characteristics, with a Log P value indicating moderate lipophilicity, which may enhance its bioavailability when administered orally .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | CHNO | Similar morpholine structure | Different stereochemistry |

| (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid | CHNO | Lacks methyl ester | More polar due to carboxylic acid |

| 3-Morpholinecarboxylic acid, 5-oxo-4-(phenylmethyl) | CHNO | Contains phenylmethyl group | Varies in functional groups |

This table illustrates how this compound stands out due to its specific combination of functional groups, which may confer distinctive chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via enantioselective methods, such as asymmetric catalysis or chiral pool strategies. Key steps include the formation of the morpholine ring through cyclization of precursor amines and esters. To optimize enantiomeric purity, use chiral auxiliaries (e.g., benzyl groups) or catalysts (e.g., organocatalysts) during esterification or ring closure. Reaction parameters like temperature (controlled between 0–25°C), solvent polarity (e.g., THF or DCM), and inert atmospheres (N₂/Ar) are critical to minimize racemization. Post-synthesis, chiral HPLC or polarimetry should validate purity .

Q. What purification techniques are recommended to isolate this compound while retaining stereochemical integrity?

- Methodological Answer : Column chromatography with chiral stationary phases (e.g., cellulose-based resins) or recrystallization using solvents like hexane/ethyl acetate mixtures are effective. Monitor purification progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/Hexane). Avoid prolonged exposure to heat (>40°C) or acidic/basic conditions, as the morpholine ring and ester group are susceptible to hydrolysis or epimerization. Store purified samples in sealed, desiccated containers at 2–8°C to prevent degradation .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., benzyl group integration at δ 7.2–7.4 ppm) and morpholine ring signals (δ 3.5–4.5 ppm for CH₂ groups).

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O).

- MS : High-resolution ESI-MS for molecular ion validation (expected m/z ~277.3 [M+H]⁺).

- Chiral Analysis : Polarimetry or circular dichroism (CD) to verify enantiopurity. Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions, identifying reactive sites. For example:

- The ketone at position 5 is electrophilic (LUMO ~ -1.5 eV), making it prone to nucleophilic attack.

- The morpholine ring’s nitrogen may act as a weak base (HOMO ~ -6.2 eV).

- Software like Gaussian or ACD/Labs Percepta can simulate reaction pathways and transition states, guiding experimental design for derivatization .

Q. How should researchers resolve contradictions between experimental spectral data and theoretical predictions for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR absorptions) often arise from conformational flexibility or solvent effects. Strategies include:

- Dynamic NMR : To detect slow conformational exchanges.

- Solvent Titration : Test spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts.

- Crystallography : X-ray diffraction provides definitive structural validation. For example, a study on a related morpholine derivative used crystallography to confirm stereochemistry despite ambiguous NOESY data .

Q. What strategies mitigate racemization during derivatization of this compound into peptide-coupled analogs?

- Methodological Answer :

- Protecting Groups : Temporarily protect the morpholine nitrogen with Boc or Fmoc groups during coupling.

- Low-Temperature Reactions : Conduct peptide bond formation at -20°C using coupling agents like EDC/HOBt.

- Kinetic Control : Use excess chiral reagent to favor the desired enantiomer. Post-derivatization, analyze with chiral GC-MS to quantify racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.